molecular formula C8H6N2O5S B3331112 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid CAS No. 78278-04-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid

Cat. No.: B3331112
CAS No.: 78278-04-3
M. Wt: 242.21 g/mol
InChI Key: VPLDSHJSVVGKKJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid is a heterocyclic organic compound with the molecular formula C8H6N2O5S. This compound is part of the quinazoline family, known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Chemical Reactions Analysis

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid can be compared with other quinazoline derivatives such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-7-5-3-4(16(13,14)15)1-2-6(5)9-8(12)10-7/h1-3H,(H,13,14,15)(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDSHJSVVGKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4(1H, 3H)-Quinazolinedione (10 g) was added portionwise to a stirred mixture of 65% fuming sulphuric acid (10 ml) and concentrated sulphuric acid (40 ml) at room temperature. After the addition was complete, the mixture was stirred at 55°-60° for 30 minutes, cooled, poured onto ice (100 g) and stood in a refrigerator for 1 hour. The colourless crystals were filtered, washed with a little ice-cold 6 N hydrochloric acid and finally dried in a vacuum oven to give the hydrated title compound, (14.7 g, m.p. >300°).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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